molecular formula C9H13BO3 B1307923 3,5-Dimethyl-4-methoxyphenylboronic acid CAS No. 301699-39-8

3,5-Dimethyl-4-methoxyphenylboronic acid

Cat. No. B1307923
M. Wt: 180.01 g/mol
InChI Key: WZUCSPWZHRVOSD-UHFFFAOYSA-N
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Patent
US06900213B2

Procedure details

4-Bromo-2,6-dimethylanisole (5 g, 1 eq, Acros) in tetrahydrofuran (100 mL) was cooled to −78° C. under nitrogen. N-Butyl lithium in hexane (1.6 M, 19 mL, 1.3 eq) was added dropwise over 10 min. The mixture was stirred at −78° C. for 1 h. Tributylborate (31 mL, 5 eq) was added to the solution and stirred at −78° C. for 1 h. The mixture was allowed to warm to room temperature and stirred for 16 h. Reaction was quenched with hydrochloric acid (1M, 20 mL). The solvent was evaporated and the residual aqueous solution was acidified to pH 1 using concentrated hydrogen chloride. The mixture was extracted with diethyl ether (2×100 mL). The combined organic phase was extracted with aqueous sodium hydroxide (1M, 2×100 mL). The combined aqueous phase was acidified with concentrated hydrogen chloride to pH 1. The resulting precipitates were collected by filtration to afford 3,5-dimethyl-4-methoxybenzene boronic acid (3.43 g, 82%) as a white solid: 1H NMR (CDCl3) five peaks for 2H: 7.87 (s), 7.60 (weak s), 7.85 (s), 7.26 (s) 6.98 (weak s); five signal for 3H: 3.80 (s), 3.76 (weak s), 3.74 (s), 3.69 (weak s), 3.67 (weak s); four signals for 6H: 2.40 (s), 2.54 (weak s), 2.51 (s), 2.25 (weak s). (I.b.) 3,5-Dimethyl-benzene boronic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-Butyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:10])=[C:4]([CH3:11])[CH:3]=1.CCCCCC.C([O:22][B:23](OCCCC)[O:24]CCCC)CCC>O1CCCC1>[CH3:11][C:4]1[CH:3]=[C:2]([B:23]([OH:24])[OH:22])[CH:7]=[C:6]([CH3:8])[C:5]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-Butyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
C(CCC)OB(OCCCC)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with hydrochloric acid (1M, 20 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phase was extracted with aqueous sodium hydroxide (1M, 2×100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1OC)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.